Human c-peptide

Beschreibung

Eigenschaften

IUPAC Name |

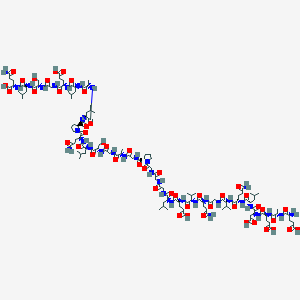

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUAQYXWVJDEQY-QENPJCQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H211N35O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186651 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-11-7, 59112-80-0 | |

| Record name | Proinsulin C-peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Resurgence of a Bioactive Molecule: A Technical Guide to Human C-peptide's Role in Cellular Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, human C-peptide was relegated to the status of an inert byproduct of insulin synthesis, its clinical utility confined to being a surrogate marker for pancreatic β-cell function. This perspective has undergone a profound transformation. A robust and expanding body of evidence now firmly establishes C-peptide as a bioactive peptide hormone with its own distinct signaling capabilities and significant physiological effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning C-peptide's action. We will dissect the key cellular signaling pathways it modulates, detail the experimental methodologies required to investigate these cascades, and discuss the profound therapeutic implications for treating chronic diabetic complications. This document is designed to serve as a comprehensive resource for scientists and drug development professionals dedicated to unraveling the complexities of metabolic disease and harnessing the therapeutic potential of C-peptide.

Introduction: From Inert Remnant to Active Hormone

Secreted in equimolar amounts with insulin, C-peptide (connecting peptide) is a 31-amino acid polypeptide that facilitates the correct folding of proinsulin within the endoplasmic reticulum.[1] While insulin is rapidly cleared by the liver, C-peptide has a longer half-life, making it a reliable measure of endogenous insulin secretory reserve.[1] For many years, this was considered its sole physiological relevance.[2][3]

The paradigm began to shift with observations that C-peptide replacement in patients with type 1 diabetes mellitus (T1DM) could ameliorate the progression of microvascular complications, such as nephropathy, neuropathy, and retinopathy, independent of glycemic control.[4][5][6] These clinical findings spurred a wave of research that has uncovered a complex network of cellular signaling events initiated by C-peptide, revealing its role in cytoprotection, anti-inflammation, and the regulation of vascular homeostasis.[7][8][9]

The Quest for the C-peptide Receptor: A G-Protein Coupled Story

More recently, the orphan receptor GPR146 has been identified as a strong putative candidate for the C-peptide receptor.[12][13] Evidence supporting this includes:

-

Signaling Abolition: Knockdown of GPR146 using siRNA has been shown to block C-peptide-induced downstream signaling, such as cFos expression.[4][10]

-

Receptor Internalization: Upon stimulation with C-peptide, GPR146 undergoes internalization, a classic characteristic of GPCR activation.[10][14]

-

Co-localization: Fluorescence microscopy studies have demonstrated punctate co-localization of C-peptide and GPR146 on the cell membrane.[10][14]

The identification of GPR146 provides a critical molecular target for understanding C-peptide's mechanism of action and for the development of novel therapeutic agonists.[12][14]

Figure 1: C-peptide binding to its putative GPCR, GPR146.

Core C-peptide Signaling Cascades

C-peptide binding to its receptor triggers a cascade of intracellular events that vary between cell types but converge on several key signaling hubs. These pathways collectively orchestrate the peptide's anti-inflammatory, anti-apoptotic, and vasculoprotective effects.

Calcium-Dependent Activation of Protein Kinase C (PKC)

A primary and rapid response to C-peptide is the mobilization of intracellular calcium ([Ca²⁺]i).[1][7] This process is central to many of its downstream effects.

Mechanism:

-

C-peptide binds to its GPCR, activating a G-protein.

-

The activated G-protein stimulates Phospholipase C (PLC).[11]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[15]

-

The combination of elevated cytosolic Ca²⁺ and membrane-bound DAG activates conventional and novel isoforms of Protein Kinase C (PKC), such as PKC-δ and PKC-ε in human renal tubular cells.[11][16]

Downstream Effects: The activation of PKC is a critical node, influencing other pathways like the MAPK cascade and directly phosphorylating targets such as the Na⁺,K⁺-ATPase.[7][17]

Figure 2: C-peptide-induced Ca²⁺ mobilization and PKC activation.

Mitogen-Activated Protein Kinase (MAPK) Pathways

C-peptide is a potent activator of the MAPK family, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal Kinase (JNK).[7][11] The activation of these kinases is fundamental to C-peptide's ability to regulate gene expression, cell survival, and inflammation.

Mechanism:

-

PKC can activate small GTP-binding proteins, such as RhoA, causing its translocation to the plasma membrane.[1][7]

-

This initiates a phosphorylation cascade: RhoA → MEK1/2 (MAPK/ERK kinase) → ERK1/2.

-

Activated (phosphorylated) ERK1/2 translocates to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression.[7]

Downstream Effects:

-

eNOS Upregulation: ERK1/2 activation increases the transcription of the endothelial nitric oxide synthase (eNOS) gene, boosting nitric oxide (NO) production.[18][19]

-

Anti-inflammatory Action: Regulation of transcription factors like NF-κB, leading to reduced expression of adhesion molecules (VCAM-1, ICAM-1) and inflammatory cytokines.[1][20]

-

Cell Proliferation & Survival: C-peptide-mediated ERK activation promotes the growth and survival of cells like renal tubular cells.[20]

Figure 3: C-peptide activation of the MAPK/ERK pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

C-peptide also engages the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and mediating metabolic effects.[1][7] This pathway demonstrates some overlap with insulin signaling, though it is initiated through a distinct, insulin-receptor-independent mechanism.[7][21]

Mechanism:

-

C-peptide binding to its GPCR leads to the activation of PI3-kinase.[20]

-

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

-

PIP₃ acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and PDK1.

-

This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases.[22]

Downstream Effects:

-

Anti-apoptosis: Activated Akt phosphorylates and inactivates pro-apoptotic proteins like Bad and inhibits caspase-3 activation, while promoting the function of anti-apoptotic proteins like Bcl-2.[1]

-

Metabolic Regulation: Contributes to increased glucose transport in some cell types via translocation of GLUT4 transporters.[21]

-

Cell Growth and Protection: Protects cells, such as neurons, from apoptosis induced by high glucose conditions.[7]

Figure 5: Standard workflow for Western blot analysis.

Methodology:

-

Cell Treatment: Culture target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Renal Tubular Cells) to ~80% confluency. Serum-starve for 4-6 hours. Treat with varying concentrations of C-peptide (e.g., 0.1 nM to 10 nM) for specific time points (e.g., 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-p-ERK1/2 [Thr202/Tyr204]) diluted in blocking buffer.

-

Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-ERK1/2) to confirm equal loading. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

Principle: Fura-2 AM is a cell-permeant, ratiometric fluorescent indicator for Ca²⁺. Once inside the cell, esterases cleave the AM group, trapping the Fura-2. When excited at 340 nm and 380 nm, its emission at ~510 nm is proportional to the intracellular Ca²⁺ concentration. The ratio of emissions (340/380) provides a quantitative measure of [Ca²⁺]i, minimizing effects of dye loading or cell thickness.

Methodology:

-

Cell Plating: Plate cells (e.g., bovine aortic endothelial cells) on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺ and Mg²⁺. Incubate cells with 3-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice with fresh HBSS to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.

-

Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation wavelengths between 340 nm and 380 nm.

-

Baseline Measurement: Acquire baseline fluorescence ratio images for 1-2 minutes to establish a stable signal.

-

Stimulation: Add C-peptide (e.g., final concentration of 5 nM) to the dish and continue to record the fluorescence ratio over time (e.g., 5-10 minutes) to capture the transient increase in [Ca²⁺]i.

-

Data Analysis: The 340/380 fluorescence ratio is calculated for regions of interest (individual cells) over time. The change in this ratio from baseline reflects the change in intracellular calcium concentration.

Conclusion and Future Directions

The evidence is now unequivocal: C-peptide is a bioactive hormone that activates specific intracellular signaling pathways to exert beneficial physiological effects. Its ability to stimulate Ca²⁺-dependent PKC, MAPK, and PI3K/Akt pathways underpins its potent anti-inflammatory, anti-apoptotic, and vasculoprotective actions. The identification of GPR146 as its putative receptor opens exciting new avenues for targeted drug development.

While significant progress has been made, key questions remain. The precise stoichiometry and dynamics of the C-peptide-GPR146 interaction need to be fully elucidated. Furthermore, understanding how C-peptide signaling is integrated with other pathways (e.g., insulin signaling) and how its effects are modulated in different cell types will be critical.

The results from early clinical trials on C-peptide replacement therapy have been promising but sometimes inconsistent. [8][23]Future research must focus on optimizing dosing strategies, identifying patient populations most likely to benefit, and potentially developing more stable and potent C-peptide analogues or GPR146 agonists. The journey of C-peptide from a discarded molecular fragment to a key player in cellular homeostasis provides a compelling case for its continued investigation as a therapeutic agent to combat the devastating long-term complications of diabetes.

References

-

Biochemistry, C Peptide - StatPearls - NCBI Bookshelf. (2023-08-01). National Center for Biotechnology Information. [Link]

-

Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide. (n.d.). PubMed. [Link]

-

Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146. (n.d.). PubMed. [Link]

-

GPR146 - Wikipedia. (n.d.). Wikipedia. [Link]

-

The C-peptide signaling. (n.d.). PubMed. [Link]

-

Evidence for an interaction between proinsulin C-peptide and GPR146. (n.d.). Journal of Endocrinology. [Link]

-

Intracellular Signalling by C-Peptide. (n.d.). PMC - NIH. [Link]

-

The role of C-peptide in diabetes and its complications: an updated review. (2023-09-07). Frontiers in Endocrinology. [Link]

-

The C-peptide signaling. (n.d.). SciSpace. [Link]

-

C-Peptide and its Intracellular Signaling. (n.d.). PMC - PubMed Central. [Link]

-

C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. (2004-01-01). American Diabetes Association. [Link]

-

Evidence for an Interaction Between Proinsulin C-peptide and GPR146. (2013-08-01). Scholars' Mine. [Link]

-

C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells. (n.d.). PMC - NIH. [Link]

-

C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells. (n.d.). PubMed. [Link]

-

C-Peptide Activates AMPKα and Prevents ROS-Mediated Mitochondrial Fission and Endothelial Apoptosis in Diabetes. (n.d.). PMC - PubMed Central. [Link]

-

Proposed pathways of intersection of C-peptide and insulin signaling... (n.d.). ResearchGate. [Link]

-

C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation. (n.d.). PMC - NIH. [Link]

-

Evidence for an interaction between proinsulin C-peptide and GPR146. (n.d.). PubMed - NIH. [Link]

-

Anti-Inflammatory Properties of C-Peptide. (n.d.). PMC - PubMed Central. [Link]

-

Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats. (n.d.). University of Edinburgh Research Explorer. [Link]

-

Biological Activity of c-Peptide in Microvascular Complications of Type 1 Diabetes—Time for Translational Studies or Back to the Basics?. (2020-12-20). MDPI. [Link]

-

C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+). (n.d.). PubMed. [Link]

-

C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation. (2012-12-13). American Diabetes Association. [Link]

-

Impact of C-Peptide Preservation on Metabolic and Clinical Outcomes in the Diabetes Control and Complications Trial. (n.d.). PMC - PubMed Central. [Link]

-

Anti-Inflammatory Properties of C-Peptide. (n.d.). SBDR - Society for Biomedical Diabetes Research. [Link]

-

The role of C-peptide in diabetes and its complications: an updated review. (2023-09-07). PubMed. [Link]

-

Effects of C-peptide on Expression of eNOS and iNOS in Human Cavernosal Smooth Muscle Cells. (n.d.). PubMed. [Link]

-

Physiological effects and therapeutic potential of proinsulin C-peptide. (n.d.). PMC. [Link]

-

The role of C-peptide in diabetes and its complications: an updated review. (2023-09-07). PMC. [Link]

-

C-Peptide and Vascular Complications in Type 2 Diabetic Subjects. (n.d.). Diabetes & Metabolism Journal. [Link]

-

Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats. (2025-08-05). ResearchGate. [Link]

-

C-Peptide Stimulates ERK1/2 and JNK MAP Kinases via. (n.d.). Amanote Research. [Link]

-

Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. (n.d.). MDPI. [Link]

-

Experimental protocol. The entire experiment was divided into three... (n.d.). ResearchGate. [Link]

-

Rationally designed peptide regulators of protein kinase C. (n.d.). PMC - PubMed Central. [Link]

-

A Molecular Level Understanding of Zinc Activation of C-peptide and its Effects on Cellular Communication in the Bloodstream. (2023-08-13). The Review of Diabetic Studies. [Link]

-

Protein kinase C peptide modulators. (A) Inactive protein kinase C... (n.d.). ResearchGate. [Link]

-

Exercise-Induced Protein Kinase C Isoform-Specific Activation in Human Skeletal Muscle. (n.d.). American Diabetes Association. [Link]

-

Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (n.d.). MDPI. [Link]

-

Stem Cell Therapy for Diabetes Type 1 and 2. (n.d.). Anova IRM Germany. [Link]

-

MAPK-ERK Pathway. (2023-06-02). MDPI. [Link]

Sources

- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The C-peptide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. Anti-Inflammatory Properties of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Peptide and Vascular Complications in Type 2 Diabetic Subjects [e-dmj.org]

- 7. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of C-peptide in diabetes and its complications: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPR146 - Wikipedia [en.wikipedia.org]

- 14. Evidence for an interaction between proinsulin C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 17. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Paradigm of Human C-peptide: From Inert Biomarker to Bioactive Molecule

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, human C-peptide was relegated to the status of a biological byproduct, an inert remnant of insulin synthesis primarily utilized as a biomarker for pancreatic β-cell function. However, a growing body of evidence has shattered this limited view, revealing C-peptide as a physiologically active peptide hormone with its own distinct signaling pathways and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted physiological significance of human C-peptide. It is designed for researchers, scientists, and drug development professionals to foster a deeper understanding of this intriguing molecule and to facilitate the exploration of its therapeutic applications, particularly in the context of diabetes and its complications.

Introduction: A Paradigm Shift in Understanding C-peptide

First identified in 1967 in connection with the discovery of the insulin biosynthesis pathway, proinsulin C-peptide was initially considered to be biologically inert.[1] Its primary clinical utility was, and to a large extent remains, as a reliable marker of endogenous insulin secretion.[2][3] Because C-peptide is co-secreted with insulin in equimolar amounts but is not significantly cleared by the liver, its circulating levels provide a more stable measure of β-cell function than insulin itself.[4][5]

However, pioneering research over the past few decades has fundamentally challenged the notion of C-peptide as a mere bystander. It is now understood to be a bioactive molecule that exerts a range of effects on various cell types and tissues, influencing cellular signaling, gene expression, and physiological processes.[4][6] This guide will delve into the intricate details of C-peptide's structure, its journey from a precursor molecule to a circulating peptide, and its profound physiological implications that are increasingly capturing the attention of the scientific and pharmaceutical communities.

The Architectural Blueprint: Structure and Biosynthesis of Human C-peptide

Human C-peptide is a 31-amino acid polypeptide that connects the A- and B-chains within the proinsulin molecule.[7] Its primary structure is less conserved across species compared to insulin, which historically contributed to the belief that it lacked a specific biological function.[6]

From Preproinsulin to Mature Hormones: A Precisely Orchestrated Process

The biosynthesis of insulin and C-peptide is a multi-step process occurring within the pancreatic β-cells:

-

Synthesis of Preproinsulin: The journey begins with the translation of the insulin gene into a 110-amino acid precursor protein called preproinsulin.[8][9]

-

Translocation and Signal Peptide Cleavage: Preproinsulin is translocated into the endoplasmic reticulum (ER), where its N-terminal signal peptide is cleaved by a signal peptidase to form proinsulin.[1][9]

-

Folding and Disulfide Bond Formation: Within the ER, proinsulin folds, and the C-peptide facilitates the correct formation of disulfide bonds between the A- and B-chains.[5][9] This role of C-peptide is crucial for the proper three-dimensional structure of insulin.

-

Trafficking and Proteolytic Cleavage: Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules.[8][10] Inside these granules, prohormone convertases (PC1/3 and PC2) and carboxypeptidase E cleave proinsulin, releasing mature insulin and C-peptide.[9][11][12]

-

Co-secretion: Upon stimulation, such as by elevated blood glucose levels, the secretory granules fuse with the cell membrane, releasing equimolar amounts of insulin and C-peptide into the bloodstream.[5][7]

Diagram: Proinsulin Processing and Secretion

Caption: Overview of the major intracellular signaling pathways activated by C-peptide.

Physiological and Pathophysiological Roles

The activation of these signaling pathways translates into a wide array of physiological effects, many of which appear to counteract the pathological processes associated with diabetic complications.

| Organ System | Observed Effects of C-peptide | Potential Mechanisms | References |

| Renal System | - Reduces glomerular hyperfiltration- Decreases urinary albumin excretion- Ameliorates glomerular and tubular damage | - Restoration of Na+/K+-ATPase activity- Increased eNOS activity and improved renal blood flow- Anti-inflammatory and anti-apoptotic effects | [13][14][15] |

| Nervous System | - Improves nerve conduction velocity- Reduces symptoms of diabetic peripheral neuropathy- Enhances nerve fiber regeneration | - Increased endoneural blood flow- Restoration of Na+/K+-ATPase activity in nerve cells- Neuroprotective effects | [7][16] |

| Cardiovascular System | - Improves endothelial function- Increases microvascular blood flow- Inhibits smooth muscle cell proliferation and migration | - Stimulation of eNOS and NO production- Anti-inflammatory effects, reducing leukocyte adhesion- Inhibition of atherosclerotic plaque formation | [5][14][17] |

| General Cellular Effects | - Anti-inflammatory- Anti-apoptotic- Antioxidant | - Inhibition of NF-κB activation- Downregulation of pro-inflammatory cytokines- Reduction of reactive oxygen species (ROS) production | [5][14] |

C-peptide as a Versatile Biomarker

Beyond its emerging role as a bioactive molecule, C-peptide remains an indispensable biomarker in the clinical management of diabetes. [2][18]

-

Differentiating Diabetes Types: C-peptide levels are crucial in distinguishing between type 1 and type 2 diabetes. [2][3]In type 1 diabetes, where there is autoimmune destruction of β-cells, C-peptide levels are very low or undetectable. [2]Conversely, in type 2 diabetes, C-peptide levels can be normal or even elevated due to insulin resistance. [2]* Assessing Residual β-cell Function: In individuals with type 1 diabetes, the presence of residual C-peptide is associated with better glycemic control, fewer hypoglycemic events, and a reduced risk of long-term complications. [14][19]* Guiding Therapeutic Decisions: C-peptide measurements can help clinicians tailor treatment strategies. [3][18]For instance, in patients with type 2 diabetes, declining C-peptide levels may indicate the need for insulin therapy. [3]* Investigating Hypoglycemia: In cases of unexplained low blood sugar, C-peptide levels can help determine if the cause is endogenous hyperinsulinism (e.g., from an insulinoma, where C-peptide would be high) or exogenous insulin administration (where C-peptide would be low). [5]

The Therapeutic Promise of C-peptide

The growing understanding of C-peptide's physiological functions has spurred interest in its therapeutic potential, particularly for the treatment of diabetic complications. [7][20]C-peptide replacement therapy in animal models of type 1 diabetes has shown promising results in preventing or ameliorating diabetic nephropathy, neuropathy, and retinopathy. [16][20] However, the results from clinical trials in humans have been more varied. [14][20]While some studies have demonstrated beneficial effects on nerve and kidney function, others have been less conclusive. [21]The complex relationship between C-peptide levels and diabetic complications, where both deficiency and excess may be detrimental, suggests that a "one-size-fits-all" approach to C-peptide therapy may not be optimal. [14]Future research will need to focus on determining the appropriate dosage, timing, and patient populations for C-peptide replacement therapy.

Essential Experimental Protocols for C-peptide Research

Accurate and reliable quantification of C-peptide is fundamental to both clinical diagnostics and research.

Quantification of C-peptide

Several methods are available for measuring C-peptide concentrations in biological samples such as serum, plasma, and urine.

-

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are the most commonly used methods in clinical laboratories. [18][22]These assays utilize antibodies specific to C-peptide for its detection and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS-based methods offer high specificity and accuracy and are increasingly being used as reference methods for C-peptide quantification. [23] Table: Comparison of C-peptide Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| ELISA/RIA | Antigen-antibody binding | - High throughput- Relatively low cost- Widely available | - Potential for cross-reactivity with proinsulin- Variability between different assay kits |

| LC-MS | Separation by chromatography and detection by mass-to-charge ratio | - High specificity and accuracy- Can distinguish between C-peptide and proinsulin- Considered a reference method | - Higher cost and complexity- Requires specialized equipment and expertise |

Sample Collection and Handling

Proper sample handling is critical for accurate C-peptide measurement. C-peptide can be measured in a fasting state or after stimulation with a secretagogue like glucagon or a mixed meal to assess β-cell reserve. [5][18]Serum or plasma samples should be promptly separated and can be stored frozen until analysis. For urine C-peptide measurement, the addition of a preservative like boric acid can ensure stability. [17]

Step-by-Step Protocol: C-peptide Measurement by ELISA

-

Sample Preparation: Collect blood in a serum separator tube. Allow to clot and centrifuge to separate serum. Store serum at -20°C or below until analysis.

-

Assay Procedure (General Steps):

-

Prepare standards and controls according to the manufacturer's instructions.

-

Pipette standards, controls, and patient samples into the wells of a microplate pre-coated with anti-C-peptide antibodies.

-

Incubate the plate to allow C-peptide to bind to the immobilized antibodies.

-

Wash the plate to remove unbound substances.

-

Add a second, enzyme-conjugated anti-C-peptide antibody (detection antibody).

-

Incubate to allow the detection antibody to bind to the captured C-peptide.

-

Wash the plate again to remove unbound detection antibody.

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of C-peptide in the patient samples by interpolating their absorbance values from the standard curve.

-

Diagram: Experimental Workflow for C-peptide Quantification by ELISA

Caption: A typical workflow for the quantification of C-peptide using an ELISA-based method.

Conclusion and Future Directions

The journey of C-peptide from a discarded byproduct of insulin synthesis to a molecule of significant physiological interest is a testament to the dynamic nature of scientific discovery. It is now clear that C-peptide is a bioactive hormone with its own signaling pathways and a wide range of cellular effects that are particularly relevant to the pathophysiology of diabetic complications.

While significant progress has been made, several key questions remain:

-

The Definitive Receptor: While GPR146 is a strong candidate, further research is needed to definitively characterize the C-peptide receptor and its downstream signaling partners.

-

Optimizing Therapeutic Strategies: The mixed results from clinical trials highlight the need for a more nuanced understanding of C-peptide's dose-response relationship and the identification of patient populations most likely to benefit from replacement therapy.

-

Beyond Diabetes: The anti-inflammatory, anti-apoptotic, and cytoprotective properties of C-peptide suggest that its therapeutic potential may extend beyond diabetes to other conditions characterized by inflammation and cellular stress.

The continued exploration of C-peptide's biology holds immense promise for the development of novel therapeutic strategies for diabetes and potentially other diseases. As researchers and drug development professionals, a thorough understanding of this once-overlooked molecule is essential for unlocking its full therapeutic potential.

References

-

The role of C-peptide in diabetes and its complications: an updated review - Frontiers. (2023-09-07). Available at: [Link]

-

Wahren, J., et al. (2000). Role of C-peptide in human physiology. American Journal of Physiology-Endocrinology and Metabolism, 278(5), E759-E768. Available at: [Link]

-

C-peptide - Wikipedia. Available at: [Link]

-

Leighton, E., et al. (2017). C‐peptide as an important biomarker in diabetes management. Diabetic Medicine, 34(11), 1506-1507. Available at: [Link]

-

Rigler, R., et al. (1999). Specific binding of proinsulin C-peptide to human cell membranes. Proceedings of the National Academy of Sciences, 96(23), 13318-13323. Available at: [Link]

-

Understanding C-peptide: A Key Biomarker in Diabetes Management | Prime Scholars. (2024-09-30). Available at: [Link]

-

Yosten, G. L., et al. (2014). Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146. Molecular and Cellular Endocrinology, 397(1-2), 85-90. Available at: [Link]

-

Hills, C. E., & Brunskill, N. J. (2008). Insights Into the Physiology of C-peptide. Experimental Diabetes Research, 2008, 686495. Available at: [Link]

-

Kitamura, T., et al. (2001). Intracellular Signalling by C-Peptide. The Review of Diabetic Studies, 1(4), 137-143. Available at: [Link]

-

The Clinical Significance Of C-Peptide As A Biomarker In Patients With Diabetes Mellitus: A Comprehensive Review - IJCRT.org. (2024-10-10). Available at: [Link]

-

Hills, C. E., & Brunskill, N. J. (2009). Cellular and physiological effects of C-peptide. Clinical Science, 116(7), 565-574. Available at: [Link]

-

GPR146 - Wikipedia. Available at: [Link]

-

Insulin - Wikipedia. Available at: [Link]

-

Hills, C. E., & Brunskill, N. J. (2008). C-Peptide and its Intracellular Signaling. The Review of Diabetic Studies, 5(3), 138-147. Available at: [Link]

-

Li, Z. G., et al. (2020). Research Progress of C-Peptide and Its Physiological Function. Journal of Biosciences and Medicines, 8(11), 1-13. Available at: [Link]

-

Pramanik, A., et al. (2001). C-peptide binding to human cell membranes: importance of Glu27. Biochemical and Biophysical Research Communications, 284(1), 94-98. Available at: [Link]

-

Yosten, G. L., et al. (2013). Evidence for an interaction between proinsulin C-peptide and GPR146. Journal of Endocrinology, 218(2), B1-B8. Available at: [Link]

-

The role of C-peptide in diabetes and its complications: an updated review - PMC. (2023-09-07). Available at: [Link]

-

Specific binding of proinsulin C-peptide to human cell membranes - PubMed. Available at: [Link]

-

C-Peptide and Vascular Complications in Type 2 Diabetic Subjects - PMC - PubMed Central. Available at: [Link]

-

Biochemistry, C Peptide - StatPearls - NCBI Bookshelf. (2023-08-01). Available at: [Link]

-

Sequence requirements for proinsulin processing at the B-chain/C-peptide junction - NIH. Available at: [Link]

-

C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC - PubMed Central. Available at: [Link]

-

Yosten, G. L., et al. (2015). The Physiology of Proinsulin C-Peptide: Unanswered Questions and a Proposed Model. Physiology, 30(4), 254-262. Available at: [Link]

-

The role of C-peptide in diabetes and its complications: an updated review - PubMed. (2023-09-07). Available at: [Link]

-

Evidence for an Interaction Between Proinsulin C-peptide and GPR146 - Scholars' Mine. (2013-08-01). Available at: [Link]

-

Post-translational modifications of human preproinsulin to produce... - ResearchGate. Available at: [Link]

-

C-Peptide as a Therapy for Type 1 Diabetes Mellitus - PMC - NIH. Available at: [Link]

-

Proinsulin, Insulin and C-Peptide Antibodies - Creative Diagnostics. Available at: [Link]

-

Evidence for an interaction between proinsulin C-peptide and GPR146 - PubMed - NIH. Available at: [Link]

-

C-Peptide and Vascular Complications in Type 2 Diabetic Subjects - Diabetes & Metabolism Journal. Available at: [Link]

-

Insulin Requirement and Complications Associated With Serum C-Peptide Decline in Patients With Type 1 Diabetes Mellitus During 15 Years After Diagnosis - Frontiers. (2022-04-19). Available at: [Link]

-

C-peptide - PubMed. Available at: [Link]

-

A Minimal C-Peptide Sampling Method to Capture Peak and Total Prehepatic Insulin Secretion in Model-Based Experimental Insulin Sensitivity Studies - PubMed Central. Available at: [Link]

-

MRM-based LC-MS method for accurate C-peptide quantitation - PMC - NIH. Available at: [Link]

-

The proinsulin C-peptide--a multirole model. - SciSpace. Available at: [Link]

-

C-peptide measurement: methods and clinical utility. - R Discovery - Researcher.Life. (1984-01-01). Available at: [Link]

-

C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. (2004-01-01). Available at: [Link]

-

Role of C-peptide in human physiology - PubMed. Available at: [Link]

Sources

- 1. C-peptide - Wikipedia [en.wikipedia.org]

- 2. primescholars.com [primescholars.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Insights Into the Physiology of C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. C-Peptide as a Therapy for Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Sequence requirements for proinsulin processing at the B-chain/C-peptide junction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 15. Research Progress of C-Peptide and Its Physiological Function [scirp.org]

- 16. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C-Peptide and Vascular Complications in Type 2 Diabetic Subjects [e-dmj.org]

- 18. waltersport.com [waltersport.com]

- 19. frontiersin.org [frontiersin.org]

- 20. The role of C-peptide in diabetes and its complications: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. C-Peptide and Vascular Complications in Type 2 Diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]

From Inert Remnant to Bioactive Agent: A Technical Guide to the Early Studies on Human C-peptide's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Endocrinology

For decades following the discovery of insulin and its precursor, proinsulin, the connecting peptide, or C-peptide, was largely dismissed as a biologically inert byproduct of insulin synthesis.[1][2] Released in equimolar concentrations with insulin from the pancreatic beta-cells, its primary clinical utility was as a reliable marker of endogenous insulin secretion.[1][3][4] This perspective was largely shaped by early investigations in healthy individuals and animals where the administration of C-peptide yielded no discernible effects on blood glucose levels or glucose disposal.[5] However, a paradigm shift began in the late 1980s and 1990s as a growing body of evidence from preclinical and clinical studies started to challenge this long-held belief. These pioneering investigations laid the groundwork for our current understanding of C-peptide as a bioactive peptide with significant physiological roles, particularly in the context of diabetes and its complications.[1][6] This technical guide provides an in-depth analysis of these seminal early studies, focusing on the experimental designs, key findings, and the nascent understanding of C-peptide's mechanisms of action.

Part 1: Early Evidence of Biological Activity in Renal and Nerve Tissues

The initial clues to C-peptide's bioactivity emerged from studies on the microvascular complications of type 1 diabetes, specifically nephropathy and neuropathy. Researchers observed that patients with type 1 diabetes, who are deficient in both insulin and C-peptide, developed these complications at a higher rate than those with some residual beta-cell function. This led to the hypothesis that the absence of C-peptide, in addition to insulin, might contribute to the pathogenesis of these conditions.

Renal Function: Counteracting Hyperfiltration and Protein Leakage

Early in the course of diabetic nephropathy, a state of glomerular hyperfiltration is often observed, which is considered a risk factor for the progression of renal damage.[6][7] Seminal studies in animal models of diabetes provided the first direct evidence that C-peptide could ameliorate this pathological state.

Experimental Protocol: Evaluation of C-peptide Effects on Renal Function in Diabetic Rats

This protocol outlines a typical experimental design used in early studies to investigate the acute effects of C-peptide on renal function in a diabetic rat model.[8]

1. Animal Model:

- Induction of diabetes in male rats via a single injection of streptozotocin.

- Use of age-matched, non-diabetic rats as a control group.

- Studies are typically conducted a few weeks after diabetes induction, without insulin treatment, to isolate the effects of C-peptide.

2. Experimental Groups:

- Diabetic rats receiving a continuous intravenous (i.v.) infusion of human C-peptide.

- Diabetic rats receiving a saline infusion (control).

- Normal, non-diabetic rats serving as a baseline control.

3. Infusion Protocol:

- A continuous i.v. infusion of human C-peptide (e.g., 0.5 nmol x min⁻¹ x kg⁻¹ body weight) for a defined period (e.g., 140 minutes).[8]

4. Measurement of Renal Function:

- Glomerular Filtration Rate (GFR): Measured by inulin clearance in the basal state and during a glycine infusion, which simulates a protein load to assess renal functional reserve.[8]

- Urinary Protein Leakage: Quantification of total protein in urine collected during the study period.

5. Control for Specificity:

- In some studies, a control peptide with the same amino acid composition as C-peptide but in a randomized sequence was used to demonstrate the specificity of the observed effects.[8]

These experiments consistently demonstrated that short-term C-peptide infusion in diabetic rats significantly reduced glomerular hyperfiltration and decreased urinary protein leakage.[8] Furthermore, C-peptide administration was shown to restore a portion of the normal renal functional reserve, which was absent in untreated diabetic rats.[8] These findings provided compelling initial evidence for a protective role of C-peptide in the diabetic kidney.

| Parameter | Normal Rats | Diabetic Rats (No C-peptide) | Diabetic Rats (With C-peptide) | Reference |

| Basal GFR | Normal | Increased (Hyperfiltration) | Reduced towards normal | [8] |

| Response to Glycine | GFR Increased | No Increase | Partial Restoration of Increase | [8] |

| Protein Leakage | Low | Increased | Significantly Lowered | [8] |

A summary of early findings on the effects of C-peptide on renal function in diabetic rats.

Nerve Function: Ameliorating Diabetic Neuropathy

Diabetic neuropathy, a common and debilitating complication of diabetes, is characterized by nerve damage and impaired nerve function. Early research in animal models and subsequently in patients with type 1 diabetes suggested that C-peptide could also have beneficial effects on nerve tissue.

Studies in streptozotocin-diabetic rats showed that C-peptide administration could prevent the diabetes-induced decrease in motor nerve conduction velocity (MNCV).[5] This functional improvement was associated with the restoration of sciatic nerve Na+,K+-ATPase activity, which is typically reduced in the diabetic state.[5]

Subsequent clinical studies in patients with type 1 diabetes and symptoms of diabetic polyneuropathy provided further support for these findings. In a double-blind study, a 3-hour intravenous infusion of human C-peptide, which raised plasma concentrations to physiological levels, resulted in a marked improvement in heart rate variability during deep breathing, an indicator of autonomic nerve function.[5] Longer-term studies, involving C-peptide administration for 3 months, also showed improvements in both autonomic and sensory nerve function.[5][9]

Part 2: Unraveling the Molecular Mechanisms: Early Insights into C-peptide Signaling

The consistent observation of C-peptide's biological effects in renal and nerve tissues spurred investigations into its underlying molecular mechanisms. Early studies suggested that C-peptide did not act through the insulin receptor but rather through its own specific signaling pathways.

A Putative G-Protein Coupled Receptor

One of the earliest clues to C-peptide's signaling mechanism came from the observation that its effects on Na+,K+-ATPase in rat kidney tubules were abolished by pertussis toxin.[6][10] This suggested the involvement of a G-protein-coupled receptor (GPCR), as pertussis toxin is a known inhibitor of certain G-proteins.[10] While a specific receptor for C-peptide has remained elusive for a long time, these early findings strongly pointed towards a receptor-mediated mechanism of action.

Activation of Key Intracellular Signaling Pathways

Early in vitro studies began to piece together the downstream signaling events initiated by C-peptide binding. It was demonstrated that C-peptide could lead to a rise in intracellular calcium concentrations.[11] This increase in intracellular calcium, in turn, was shown to activate various downstream effectors, including protein kinase C (PKC) and members of the mitogen-activated protein kinase (MAPK) family, such as ERK1 and ERK2.[10][11]

The activation of these signaling cascades was shown to have important functional consequences, including the stimulation of Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS).[12][13] The stimulation of eNOS, leading to increased production of nitric oxide (NO), provided a molecular basis for the observed effects of C-peptide on blood flow.[11]

Early conceptualization of C-peptide's signaling pathway.

Conclusion: A Foundation for Future Research and Therapeutic Development

The early studies on the biological activity of human C-peptide fundamentally transformed our understanding of this once-neglected peptide. They provided compelling evidence that C-peptide is not an inert byproduct of insulin synthesis but a bioactive hormone with important physiological effects, particularly in the context of diabetic complications. These pioneering investigations, which demonstrated C-peptide's ability to ameliorate renal and nerve dysfunction and began to elucidate its molecular mechanisms of action, laid a critical foundation for subsequent research. The insights gained from these early studies continue to inform ongoing efforts to explore the full therapeutic potential of C-peptide in the management of diabetes and its long-term complications.

References

-

Effects of C-peptide on renal function at the early stage of experimental diabetes. PubMed. Available at: [Link]

-

Wahren J, Kallas-Kittus A, Kuldmaa M, et al. Role of C-peptide in human physiology. American Journal of Physiology-Endocrinology and Metabolism. 2000;278(5):E759-E768. Available at: [Link]

-

Zahn H. History and Diagnostic Significance of C-Peptide. Experimental Diabetes Research. 2007;2007:24768. Available at: [Link]

-

Hills CE, Brunskill NJ. C-Peptide and its Intracellular Signaling. Experimental Diabetes Research. 2007;2007:64058. Available at: [Link]

-

Ekberg K, Brismar T, Johansson BL, et al. C-Peptide Replacement Therapy and Sensory Nerve Function in Type 1 Diabetic Neuropathy. Diabetes Care. 2007;30(1):71-76. Available at: [Link]

-

Hills CE, Brunskill NJ. Intracellular Signalling by C-Peptide. Experimental Diabetes Research. 2007;2007:63515. Available at: [Link]

-

Nordquist L, Wahren J. Renal and vascular benefits of C-peptide: Molecular mechanisms of C-peptide action. Reviews in Endocrine and Metabolic Disorders. 2009;10(4):257-264. Available at: [Link]

-

Sima AAF. C-peptide and Neuropathy in Type 1 Diabetes. Current Drug Targets. 2003;4(2):145-154. Available at: [Link]

-

Li ZG, Zhang W, Sima AAF. C-peptide enhances insulin-mediated cell growth and protection against high glucose-induced apoptosis in SH-SY5Y cells. Diabetes/Metabolism Research and Reviews. 2003;19(5):375-385. Available at: [Link]

-

Pi-Sunyer FX, Sima AAF, Pi-Sunyer F. C-Peptide Reverses Nociceptive Neuropathy in Type 1 Diabetes. Diabetes. 2006;55(12):3496-3502. Available at: [Link]

-

Wang S, Wei W, Zheng Y, et al. The Role of Insulin C-Peptide in the Coevolution Analyses of the Insulin Signaling Pathway: A Hint for Its Functions. PLOS ONE. 2012;7(12):e52847. Available at: [Link]

-

Shrestha D, Budhathoki S, Poudel B, et al. Serum C peptide level and renal function in diabetes mellitus. Journal of Clinical and Diagnostic Research. 2014;8(10):CC04-CC07. Available at: [Link]

-

Yosten GLC, Kolar GR, Redlinger LJ, et al. C-peptide, the missing link in diabetic nephropathy?. American Journal of Physiology-Renal Physiology. 2013;305(4):F443-F445. Available at: [Link]

-

Leighton E, Sainsbury CA, Jones GC. The clinical utility of C-peptide measurement in the care of patients with diabetes. Diabetic Medicine. 2017;34(6):821-829. Available at: [Link]

-

Zahn H. History and Diagnostic Significance of C-Peptide. ResearchGate. Available at: [Link]

-

Zhang J, Liu X, Xia S, et al. High levels of serum C-peptide are associated with a decreased risk for incident renal progression in patients with type 2 diabetes: a retrospective cohort study. BMJ Open Diabetes Research & Care. 2022;10(1):e002613. Available at: [Link]

-

Shaw JA, Shetty P, Burns KD, et al. C-peptide as a Therapy for Kidney Disease: A Systematic Review and Meta-Analysis. PLOS ONE. 2015;10(5):e0127439. Available at: [Link]

-

Wahren J, Kallas-Kittus A, Kuldmaa M, et al. Role of C-peptide in human physiology. ResearchGate. Available at: [Link]

-

Greenbaum CJ, Harrison LC. C-Peptide Is the Appropriate Outcome Measure for Type 1 Diabetes Clinical Trials to Preserve β-Cell Function. Diabetes. 2004;53(1):258-260. Available at: [Link]

-

Pintaudi B, Di Vieste G, Corrado F. Future clinical prospects of C-peptide testing in the early diagnosis of gestational diabetes. World Journal of Experimental Medicine. 2024;14(1):1-6. Available at: [Link]

-

Faber OK, Binder C. C-peptide measurement: methods and clinical utility. R Discovery. Available at: [Link]

Sources

- 1. History and Diagnostic Significance of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Renal and vascular benefits of C-peptide: Molecular mechanisms of C-peptide action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum C peptide level and renal function in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of C-peptide on renal function at the early stage of experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

The Renaissance of a Peptide: A Technical Guide to Human C-peptide as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades relegated to the status of an inert byproduct of insulin synthesis, Human C-peptide is now at the forefront of therapeutic innovation. This guide provides a comprehensive technical overview of C-peptide, charting its journey from a mere biomarker to a potent, physiologically active agent with significant therapeutic potential. We will delve into the intricate signaling mechanisms, explore the compelling preclinical and clinical evidence in the context of diabetic complications, and provide actionable protocols and workflows for researchers in the field. This document is designed to serve as an in-depth resource for scientists and drug development professionals dedicated to unlocking the full therapeutic promise of C-peptide.

Introduction: A Paradigm Shift in Endocrinology

Proinsulin, the precursor to insulin, is processed within the pancreatic β-cells to yield two molecules: the well-known hormone insulin and a 31-amino acid polypeptide, the connecting (C) peptide.[1][2] For many years, the sole recognized function of C-peptide was to facilitate the correct folding and disulfide bond formation of insulin.[1][2][3] Consequently, its presence in circulation was primarily utilized as a stable and reliable marker of endogenous insulin secretion, particularly in distinguishing between Type 1 and Type 2 diabetes mellitus.[4][5]

However, a growing body of evidence, initiated in the late 1980s, began to challenge this dogma. Seminal observations, such as those from the Diabetes Control and Complications Trial (DCCT), revealed a significant correlation between residual C-peptide levels and a reduced risk of microvascular complications like retinopathy and nephropathy in Type 1 Diabetes (T1D) patients, even with intensive glycemic control.[6][7][8] This sparked a fundamental re-evaluation: could the absence of C-peptide, in itself, be a contributing factor to the long-term, debilitating complications of T1D? This question has catalyzed over two decades of research, transforming C-peptide from a biological relic into a subject of intense therapeutic interest.[6][7][9]

This guide synthesizes the current understanding of C-peptide's biochemistry, its complex mechanism of action, and the clinical evidence supporting its use in mitigating diabetic nephropathy, neuropathy, and retinopathy.

Biochemistry, Physiology, and Measurement

Structure and Physicochemical Properties

Human C-peptide is a 31-amino acid peptide with a molecular weight of approximately 3021 daltons.[10] Unlike insulin, it lacks a rigid tertiary structure in solution, exhibiting significant flexibility. It is co-secreted in equimolar concentrations with insulin from pancreatic β-cell secretory vesicles.[2][3][5]

Pharmacokinetics

A key distinction between insulin and C-peptide lies in their metabolic fate. While a significant portion of insulin is cleared during its first pass through the liver, C-peptide is not.[2] It has a substantially longer half-life of about 30-35 minutes, compared to insulin's 5-10 minutes.[1][2][5] C-peptide is primarily cleared and catabolized by the kidneys.[1][2] This longer half-life makes circulating C-peptide levels a more stable indicator of β-cell function than insulin itself. The normal fasting plasma concentration of C-peptide in healthy individuals is typically in the range of 0.3 to 0.6 nmol/L, rising to 1–3 nmol/L after a meal.[1]

Measurement as a Biomarker

The quantitative measurement of C-peptide is a cornerstone in diabetes research and management. It is an indispensable tool for assessing residual β-cell function.

This protocol outlines a standard one-step sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying C-peptide in serum or plasma.

Principle: The assay uses two anti-C-peptide antibodies in a sandwich format. One antibody is pre-coated onto microtiter wells. The sample (containing C-peptide) is added, followed by a second, enzyme-conjugated antibody. The C-peptide in the sample binds to both antibodies, immobilizing the enzyme in the well. After washing, a substrate is added, and the resulting colorimetric signal is directly proportional to the C-peptide concentration.[11]

Step-by-Step Methodology:

-

Preparation: Reconstitute lyophilized standards and controls with deionized water as per the manufacturer's instructions.[11][12] Allow all reagents and samples to reach room temperature.

-

Sample Addition: Pipette 20 µL of standards, controls, and unknown samples in duplicate into the appropriate antibody-coated microtiter wells.[11]

-

Diluent Addition: Add 25 µL of the provided sample diluent (zero calibrator) to each well.[11]

-

Incubation 1: Add 100 µL of the enzyme-labeled anti-C-peptide antibody to each well. Gently mix and incubate for a specified time (e.g., 60 minutes) at room temperature on a microplate shaker.

-

Washing: Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting and tapping the plate on absorbent paper.

-

Substrate Reaction: Add 100 µL of the TMB (tetramethylbenzidine) substrate solution to each well.[11] Incubate in the dark at room temperature for a specified time (e.g., 20 minutes).

-

Stopping Reaction: Add 100 µL of the acidic stop solution to each well. The color will change from blue to yellow.[11]

-

Reading: Read the absorbance of each well at 450 nm (with a reference wavelength of 620 nm) within 15 minutes of adding the stop solution.[11]

-

Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the concentration of C-peptide in the unknown samples by interpolating their absorbance values from the standard curve.[11]

Mechanism of Action: A G-Protein Coupled Affair

The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor, which is widely believed to be a G-protein coupled receptor (GPCR).[3][4][13][14] This interaction is pertussis toxin-sensitive, further implicating a Gi/o protein-mediated signaling cascade.[1][3][14] The binding is stereospecific and occurs at nanomolar concentrations, consistent with a physiological role.[3]

While the definitive identity of the C-peptide receptor remains a subject of ongoing research and some debate, the orphan receptor GPR146 has been identified as a strong candidate.[15][16][17][18] Studies have shown that knockdown of GPR146 blocks C-peptide-induced signaling and that the two molecules co-localize on cell membranes.[15][17][18] However, other studies have not been able to confirm this interaction, indicating the need for further investigation.[19]

Regardless of the precise receptor identity, the binding of C-peptide triggers a cascade of downstream intracellular signaling events that underpin its therapeutic effects.

Key Signaling Pathways

C-peptide activates multiple, interconnected signaling pathways:

-

Ca²⁺-Dependent Pathways: C-peptide binding leads to an increase in intracellular calcium ([Ca²⁺]i), which in turn activates various Ca²⁺-dependent enzymes, including isoforms of Protein Kinase C (PKC).[2][13][14]

-

Mitogen-Activated Protein Kinase (MAPK): The peptide stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key pathway in cell proliferation and survival.[13][14][20][21]

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream target Akt is also observed, a pathway crucial for cell survival and metabolism.[13][21]

-

Na+,K+-ATPase Activation: C-peptide stimulates the activity of Na+,K+-ATPase in various cell types, including renal tubular cells and neurons.[3][13][21] This action is thought to correct ionic imbalances that contribute to diabetic complications.

-

eNOS Activation and NO Production: A critical effect of C-peptide is the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[3][13][20][21] This is achieved through both rapid, Ca²⁺-dependent activation and longer-term upregulation of eNOS gene transcription via the ERK1/2 pathway.[20][22][23] NO is a potent vasodilator and plays a key role in maintaining vascular health.[7]

-

Anti-inflammatory and Anti-apoptotic Effects: C-peptide exerts protective effects by downregulating pro-inflammatory pathways, such as nuclear factor-kappa B (NF-κB), and by inhibiting apoptosis (programmed cell death) through mechanisms like reducing reactive oxygen species (ROS) production and activating pro-survival signals.[2][13]

Diagram: C-peptide Signaling Cascade

Caption: C-peptide initiates signaling via a GPCR, activating multiple pathways.

Therapeutic Potential in Diabetic Complications

The absence of C-peptide in T1D and its decline in late-stage T2D are increasingly recognized as key contributors to chronic complications. Replacement therapy aims to restore the peptide's protective physiological functions.

Diabetic Nephropathy

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. C-peptide has demonstrated significant renoprotective effects. It helps to normalize glomerular hyperfiltration, a key early event in DN, by improving renal hemodynamics.[24][25][26] Several small clinical studies have shown that short-term C-peptide replacement in T1D patients can reduce the glomerular filtration rate (GFR) from hyperfiltration levels and significantly decrease urinary albumin excretion, a marker of kidney damage.[13][24] In animal models, C-peptide reduces glomerular volume and mesangial matrix expansion.[24]

| Selected Clinical Trials of C-peptide in Diabetic Nephropathy | | :--- | :--- | :--- | :--- | | Study/Author | Patient Population | Duration | Key Findings | | Johansson et al. (2000)[27] | 21 T1D patients with microalbuminuria | 3 months | Significant decrease in urinary albumin excretion (~35-40%); No change in GFR or blood pressure.[13][27] | | Samnegård et al. | T1D patients with early-stage nephropathy | 3 months | Urinary albumin excretion decreased by >50%; GFR fell by 6% (correcting hyperfiltration).[28] |

Diabetic Neuropathy

Diabetic neuropathy (DN), affecting sensory, motor, and autonomic nerves, is a major cause of morbidity. C-peptide replacement has shown promise in ameliorating nerve dysfunction.[29][30] The mechanisms involve improving endoneurial blood flow (via eNOS activation) and restoring the activity of nerve Na+,K+-ATPase.[29][30][31]

Clinical trials have demonstrated that C-peptide therapy can improve nerve conduction velocity (NCV) and vibration perception thresholds (VPT) in T1D patients.[13][28] While some larger trials with long-acting C-peptide analogs did not show a significant improvement in the primary endpoint of sural NCV, they did reveal a marked and statistically significant improvement in VPT, a clinically relevant measure of sensory function.[31][32][33]

| Selected Clinical Trials of C-peptide in Diabetic Neuropathy | | :--- | :--- | :--- | :--- | | Study/Author | Patient Population | Duration | Key Findings | | Ekberg et al. (2003)[13] | 46 T1D patients | 3 months | Significant improvement in sensory nerve conduction velocity and vibrotactile sensation.[13] | | Wahren et al. (2016)[31][32] | 250 T1D patients with peripheral neuropathy | 12 months | No significant improvement in sural NCV vs. placebo; Marked improvement in vibration perception threshold (VPT) by 25%.[31][32][33] |

Diabetic Retinopathy

Diabetic retinopathy (DR) is a leading cause of blindness. C-peptide exerts protective effects on the retinal microvasculature. It has been shown to reduce hyperglycemia-induced retinal neovascularization, vascular leakage, and inflammation.[34][35] The mechanisms include inhibiting oxidative stress (ROS production) and helping to restore the blood-retinal barrier.[34][35][36] Systemic C-peptide supplementation in diabetic animal models ameliorates retinal neurodegeneration by inhibiting pathological events induced by vascular endothelial growth factor (VEGF).[36]

Drug Development and Research Workflow

The therapeutic development of C-peptide requires a systematic approach, from initial in vitro validation to preclinical animal studies. The native peptide's short half-life presents a challenge, leading to the development of long-acting formulations, such as pegylated C-peptide, to allow for less frequent dosing (e.g., once-weekly).[6][31][32]

Diagram: Preclinical Evaluation Workflow for a C-peptide Analog

Caption: A streamlined workflow for preclinical C-peptide analog development.

Protocol: Assessing C-peptide's Effect on eNOS Activation

This protocol details a method to measure eNOS activation (via phosphorylation at Ser1177) and subsequent NO production in Human Umbilical Vein Endothelial Cells (HUVECs) in response to C-peptide stimulation.

Materials:

-

Primary HUVECs

-

Endothelial Cell Growth Medium

-

Human C-peptide

-

ERK inhibitor (e.g., PD98059)

-

Antibodies: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-total eNOS, Goat anti-rabbit IgG-HRP

-

NO quantification kit (e.g., Griess Assay or DAF-FM Diacetate)

-

Western Blotting equipment and reagents

Methodology:

-

Cell Culture: Culture HUVECs to ~80-90% confluence. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling activity.

-

Inhibitor Pre-treatment (Optional): To confirm pathway specificity, pre-treat a subset of cells with an ERK inhibitor (e.g., PD98059) for 1 hour before C-peptide stimulation.[20][22]

-

C-peptide Stimulation: Treat cells with physiological concentrations of C-peptide (e.g., 0.5 - 5 nmol/L) for various time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation; 3-24 hours for total protein and NO).

-

Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Western Blotting for p-eNOS/eNOS:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total eNOS as a loading control.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant from cells treated for longer periods (e.g., 3-24 hours).

-

Measure the concentration of nitrite (a stable NO metabolite) using the Griess Reagent system according to the manufacturer's protocol.[20][23]

-

Alternatively, for real-time intracellular NO, pre-load cells with a fluorescent probe like DAF-FM Diacetate before C-peptide stimulation and measure fluorescence intensity.[20][22][23]

-

-

Data Analysis: Quantify Western blot band intensities using densitometry software. Normalize p-eNOS levels to total eNOS. For NO assays, generate a standard curve to calculate nitrite concentrations. Compare results between control, C-peptide-treated, and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA).

Challenges and Future Directions

Despite the compelling data, the journey of C-peptide to a standard clinical therapy faces hurdles. The results from clinical trials, while often positive, have sometimes been inconsistent, particularly when comparing outcomes in animal models to human trials.[6][13] This highlights the complexities of translating preclinical success into clinical efficacy.

Key Challenges:

-

Receptor Identification: Definitive identification and characterization of the C-peptide receptor(s) will be crucial for designing more potent and specific agonists and for fully understanding its mechanism of action.

-

Large-Scale Trials: There is a critical need for larger, longer-term, and well-powered clinical trials to unequivocally establish the efficacy and safety of C-peptide replacement therapy for various diabetic complications.

-

Optimal Dosing and Formulation: Further research is needed to determine the optimal therapeutic window and to develop next-generation, long-acting C-peptide analogs with improved pharmacokinetic profiles.[13]

The future of C-peptide research is bright. Beyond diabetes, its cytoprotective and anti-inflammatory properties suggest potential applications in other conditions involving endothelial dysfunction and inflammation, such as cardiovascular disease and ischemia-reperfusion injury.

Conclusion

The narrative of C-peptide has been rewritten. It is no longer an inert bystander but a key player in cellular protection and vascular homeostasis. The evidence strongly supports the hypothesis that C-peptide deficiency is a significant factor in the pathogenesis of diabetic complications. C-peptide replacement therapy represents a logical and promising strategy to complement insulin administration, potentially offering a more holistic approach to managing diabetes and preventing its devastating long-term consequences. Continued rigorous research and well-designed clinical trials are essential to finally translate this peptide's promise into a clinical reality.

References

-

The role of C-peptide in diabetes and its complications: an updated review - Frontiers. ([Link])

-

Therapeutic effect of ultra-long-lasting human C-peptide delivery against hyperglycemia-induced neovascularization in diabetic retinopathy - NIH. ([Link])

-

C-Peptide Replacement Therapy in Type 1 Diabetes: Are We in the Trough of Disillusionment? - PMC - NIH. ([Link])

-

Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed. ([Link])

-

The Physiology of Proinsulin C-Peptide: Unanswered Questions and a Proposed Model. ([Link])

-

Therapeutic effect of ultra-long-lasting human C-peptide delivery against hyperglycemia-induced neovascularization in diabetic retinopathy - PubMed. ([Link])

-

Systemic C-peptide supplementation ameliorates retinal neurodegeneration by inhibiting VEGF-induced pathological events in diabetes - PubMed. ([Link])

-

Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection - MDPI. ([Link])

-